molecular formula C21H17NO2 B5161702 5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl- CAS No. 26576-80-7

5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl-

Cat. No.: B5161702
CAS No.: 26576-80-7
M. Wt: 315.4 g/mol
InChI Key: HPIIQBIZUYHMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl- is a complex organic compound that belongs to the class of indenopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno-pyridine core, which is a fused ring system combining indene and pyridine moieties, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-b]pyridin-5-one derivatives typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, short reaction times, and a recyclable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes such as microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-b]pyridin-5-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indenopyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one derivatives involves interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-acetyl-2-methyl-4-phenyl-1,4-dihydroindeno[1,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(22-12)15-10-6-7-11-16(15)21(19)24/h3-11,18,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIIQBIZUYHMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384695
Record name 5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26576-80-7
Record name 5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.